molecular formula C10H16N2O3S B10759327 Thio-ATPA-R

Thio-ATPA-R

Cat. No.: B10759327
M. Wt: 244.31 g/mol
InChI Key: FHWOAQCPEFTDOQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

THIO-ATPA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

THIO-ATPA has several scientific research applications:

Mechanism of Action

THIO-ATPA exerts its effects by selectively binding to the GluR5 subtype of kainate receptors, which are ionotropic receptors that mediate excitatory neurotransmission in the central nervous system. Upon binding, THIO-ATPA activates these receptors, leading to an influx of cations such as sodium and calcium, which depolarizes the neuron and propagates the excitatory signal . This mechanism is crucial for understanding its role in synaptic transmission and potential therapeutic applications.

Comparison with Similar Compounds

THIO-ATPA is similar to other kainate receptor agonists such as ATPA and kainic acid. it is unique in its higher potency and selectivity for the GluR5 subtype . Other similar compounds include:

THIO-ATPA’s unique selectivity and potency make it a valuable tool in neuroscience research, particularly in studies focused on kainate receptor function and pharmacology.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

4-[(2S)-2-azaniumyl-2-carboxyethyl]-5-tert-butyl-1,2-thiazol-3-olate

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

FHWOAQCPEFTDOQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)C1=C(C(=NS1)[O-])C[C@@H](C(=O)O)[NH3+]

Canonical SMILES

CC(C)(C)C1=C(C(=NS1)[O-])CC(C(=O)O)[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.